1-(4-Bromophenyl)-4-phenylpiperazine
CAS No.: 14960-90-8
Cat. No.: VC0087229
Molecular Formula: C16H17BrN2
Molecular Weight: 317.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14960-90-8 |
---|---|
Molecular Formula | C16H17BrN2 |
Molecular Weight | 317.23 |
IUPAC Name | 1-(4-bromophenyl)-4-phenylpiperazine |
Standard InChI | InChI=1S/C16H17BrN2/c17-14-6-8-16(9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-9H,10-13H2 |
Standard InChI Key | PBHXYBDLWFAJTL-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Introduction
Structural and Chemical Properties
Molecular and Physicochemical Characteristics
The compound’s molecular structure features two aromatic rings attached to the piperazine core: a brominated phenyl group and a non-substituted phenyl group. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₇BrN₂ | |
Molecular Weight | 317.22 g/mol | |
CAS Registry Number | 14960-90-8 | |
InChIKey | PBHXYBDLWFAJTL-UHFFFAOYSA-N | |
SMILES | C1CN(CCN1C2=CC=CC=C2)C3=CC=C(C=C3)Br |
The bromine substituent at the para position of the phenyl ring contributes to the molecule’s electron-withdrawing effects, potentially influencing reactivity and binding interactions.
Spectroscopic and Analytical Data
While direct spectroscopic data for 1-(4-Bromophenyl)-4-phenylpiperazine is limited, related piperazine derivatives (e.g., 1-(4-Bromophenyl)piperazine) have been characterized using techniques such as LC–ESI-QTOF-MS and GC–EI-MS . For example, the mono-substituted analog shows:
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Molecular ion peak: m/z 241.0329 ([M + H]⁺)
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Key fragment ions: m/z 198 (loss of C₂H₄N), m/z 56 (C₃H₆N⁺) .
These patterns suggest that bromine isotope patterns (e.g., m/z 155/157 for C₆H₄Br⁺) and piperazine ring cleavage are critical for structural elucidation .
Synthesis and Preparation
General Synthesis Strategies
The synthesis of di-substituted piperazines often involves sequential alkylation or arylation reactions. For 1-(4-Bromophenyl)-4-phenylpiperazine, a plausible route might include:
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Monosubstitution: Introduce the 4-bromophenyl group to piperazine using bromination or coupling reactions.
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Second Substitution: Introduce the phenyl group at the remaining nitrogen via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.
Reported Synthesis of Related Compounds
For mono-substituted analogs like 1-(4-Bromophenyl)piperazine, a bromination method using HBr in DMSO has been employed :
Reagent | Conditions | Yield |
---|---|---|
48% HBr | DMSO, 60°C, 2 hours | 96% |
NaOH (4 M) | Neutralization, pH 7–8 | – |
Research Findings and Pharmacological Relevance
Chemical Reactivity and Applications
Piperazine derivatives are versatile intermediates in medicinal chemistry, often used in drug synthesis to modulate pharmacokinetic profiles. For 1-(4-Bromophenyl)-4-phenylpiperazine, potential applications might include:
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Cross-coupling reactions: The bromine atom could participate in Suzuki or Buchwald-Hartwig couplings to introduce additional substituents.
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Prodrug development: The piperazine ring may serve as a linker or solubilizing group in prodrug designs.
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